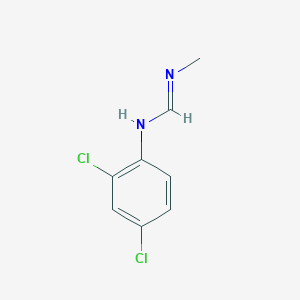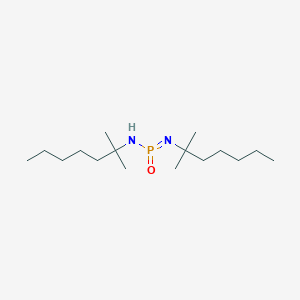
N,N'-Di-tert-octyl phosphonic diamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-Di-tert-octyl phosphonic diamide is an organophosphorus compound with the molecular formula C16H35N2OP It is characterized by the presence of two tert-octyl groups attached to the nitrogen atoms of a phosphonic diamide structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Di-tert-octyl phosphonic diamide typically involves the reaction of phosphonic acid derivatives with tert-octylamine. One common method is the reaction of di-tert-butyl phosphite with tert-octylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactants.
Industrial Production Methods
Industrial production of N,N’-Di-tert-octyl phosphonic diamide may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process includes the purification of the product through distillation or recrystallization to achieve the desired purity and yield.
化学反応の分析
Types of Reactions
N,N’-Di-tert-octyl phosphonic diamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic diamide to phosphine derivatives.
Substitution: The tert-octyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel complexes.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonic diamides.
科学的研究の応用
N,N’-Di-tert-octyl phosphonic diamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive compound in drug development.
Medicine: Explored for its use in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N,N’-Di-tert-octyl phosphonic diamide involves its interaction with molecular targets through its phosphonic diamide group. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. The tert-octyl groups provide steric hindrance, affecting the compound’s reactivity and selectivity in chemical reactions.
類似化合物との比較
Similar Compounds
- N,N’-Di-tert-butyl phosphonic diamide
- N,N’-Di-tert-hexyl phosphonic diamide
- N,N’-Di-tert-decyl phosphonic diamide
Uniqueness
N,N’-Di-tert-octyl phosphonic diamide is unique due to its specific tert-octyl groups, which provide distinct steric and electronic properties compared to other similar compounds. This uniqueness makes it valuable in applications requiring specific reactivity and selectivity.
特性
CAS番号 |
73790-33-7 |
|---|---|
分子式 |
C16H35N2OP |
分子量 |
302.44 g/mol |
InChI |
InChI=1S/C16H35N2OP/c1-7-9-11-13-15(3,4)17-20(19)18-16(5,6)14-12-10-8-2/h7-14H2,1-6H3,(H,17,18) |
InChIキー |
IVDNMVVMFKCJOP-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(C)(C)NP(=NC(C)(C)CCCCC)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



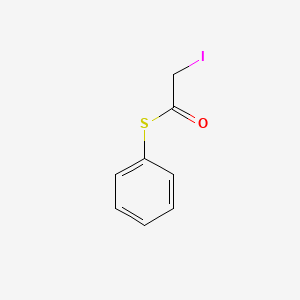
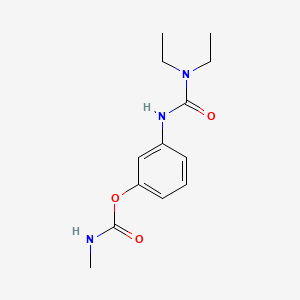

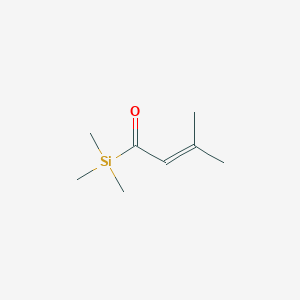
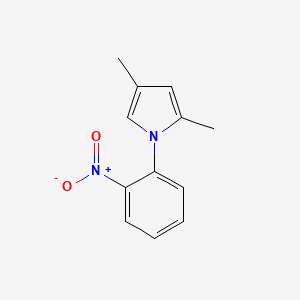
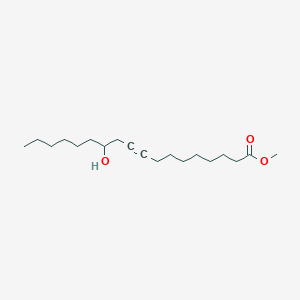
![6,7a-dimethyl-3-(4-nitrophenyl)-4a,5-diphenyl-7H-cyclopenta[e][1,4,2]dioxazine](/img/structure/B14461532.png)
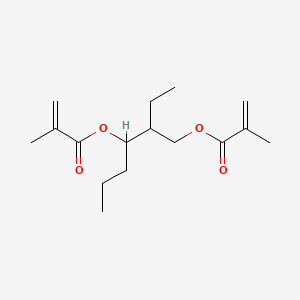
![Methanesulfonamide, N-[2-[ethyl(3-methyl-4-nitrosophenyl)amino]ethyl]-, monohydrochloride](/img/structure/B14461546.png)


![Benzamide, N-[5-[[(5-cyano-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinyl)methylene]amino]-9,10-dihydro-9,10-dioxo-1-anthracenyl]-](/img/structure/B14461560.png)
